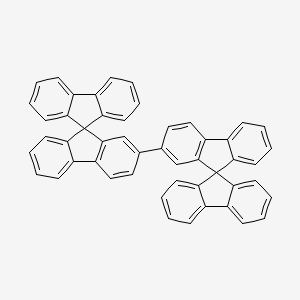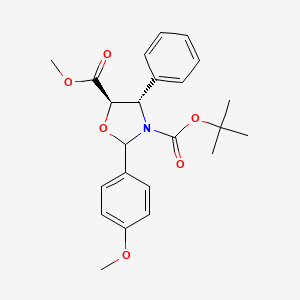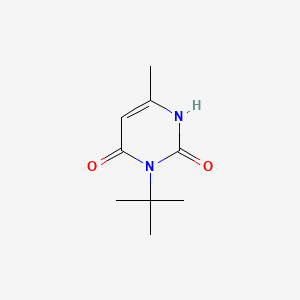
3-tert-Butyl-6-methyluracil
Vue d'ensemble
Description
3-tert-Butyl-6-methyluracil is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22000 . It is also known by the name 3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study published in 1998 discussed the synthesis of the N-oxide of this compound . Another study discussed the reactions of uracil, thymine, and 6-methyluracil with tert-butyl dicarbonate (Boc2O) and ethyl iodide (EtI) in pyridine/DMF solvents with DMAP as the catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 182.10600 .Physical And Chemical Properties Analysis
This compound has a density of 1.11g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Gas Chromatography Analysis
3-tert-Butyl-6-methyluracil has been analyzed using gas chromatography with flame ionization detection, showing good linear relationship and precision in measurements, with low standard deviation and variation coefficient (Pan Zhong-wen, 2006).
Synthesis and Structural Study of Uracil Derivatives
A study involved reactions with uracil derivatives, including 6-methyluracil, producing various compounds. NMR spectra confirmed the molecular structures of these derivatives, and quantum mechanical DFT calculations supported the findings (O. Michalak et al., 2019).
Photocatalyzed Degradation in Aqueous Suspension
Research explored the photocatalyzed degradation of pesticide derivatives including 3-tert-butyl-5-chloro-6-methyluracil in aqueous suspensions of titanium dioxide. This study showed variations in degradation rates and efficiencies based on several parameters (M. Muneer & D. Bahnemann, 2001).
Antiradical Activity of Conjugates with Amino Acids
A study on new derivatives of 5-hydroxy-1,3,6-trimethyluracil with amino acids showed potential antiradical (antioxidant) activity. The synthesized conjugates, particularly one with the amino acid methionine, demonstrated increased activity compared to initial 6-methyluracil (ChemChemTech, 2023).
Semiconductor-mediated Photocatalysis
Further studies on the photocatalysed degradation of derivatives like 3-tert-butyl-5-chloro-6-methyluracil in titanium dioxide suspensions explored the influence of various conditions on degradation rates and photonic efficiencies (M. Muneer & D. Bahnema, 2002).
Synergistic Effect in Antioxidant Study
Research showed that a mixture of 3-butyl-5-amino-6-methyluracil and butylated hydroxytoluene had a synergistic antioxidant effect in a model system of initiated radical chain oxidation of styrene (A. Antipin et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(12)11(8(13)10-6)9(2,3)4/h5H,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXURPSNWUDKNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984363 | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6589-37-3 | |
| Record name | 3-(1,1-Dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-tert-Butyl-6-methyluracil discussed in the provided research?
A1: While this compound itself is not extensively studied as a final product in the provided research, its use as a starting material for synthesizing other compounds is highlighted. For instance, it serves as a precursor in synthesizing 1-(2,2-Dichlorovinyl)uracils []. Additionally, the research focuses on the herbicidal activity of closely related compounds like bromacil (5-bromo-3-sec-butyl-6-methyluracil) and terbacil (5-chloro-3-tert-butyl-6-methyluracil) [, ].
Q2: How effective are bromacil and terbacil in controlling annual bluegrass?
A2: Research indicates that both bromacil and terbacil demonstrate significant herbicidal activity against annual bluegrass (Poa annua L.) []. Specifically, terbacil at 0.2 lb/A and bromacil at 0.4 lb/A showed high selectivity in controlling annual bluegrass while causing minimal damage to Kentucky bluegrass varieties (Merion and Newport) when applied pre-emergence [].
Q3: Does bensulide exhibit selectivity in controlling annual bluegrass?
A3: Bensulide, at a rate of 30 lb/A, showcased selective control by affecting annual bluegrass without causing significant harm to creeping bentgrass (Agrostis palustris Huds.) []. This selectivity makes it a potentially valuable tool in turfgrass management.
Q4: How can this compound be analyzed?
A5: Gas chromatography with flame ionization detection is a viable method for analyzing this compound []. This method employs a 2.5% OV-17/gas chromosorb WHP (80-100m) packed column at a temperature of 190 degrees Celsius []. The method exhibits good linearity and low standard deviation (0.23%) and aviation coefficient (0.25%) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

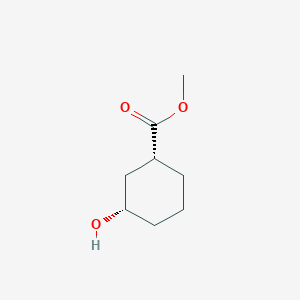
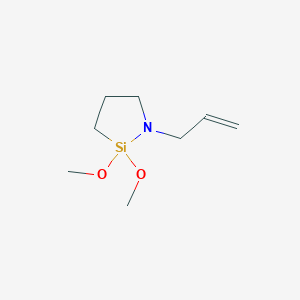
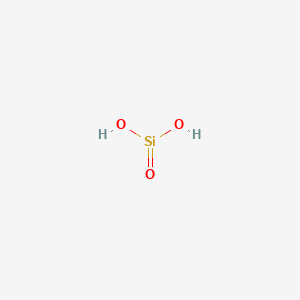

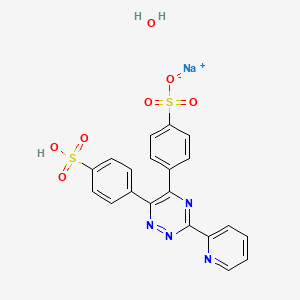
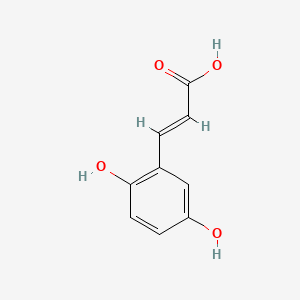
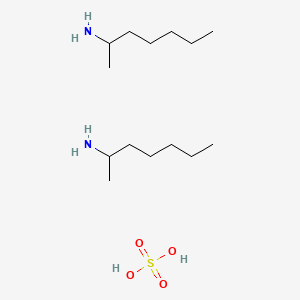


![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)
